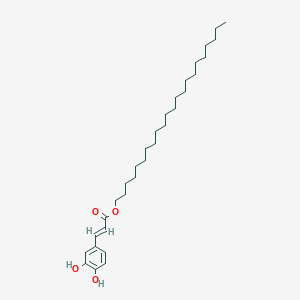

Docosylcaffeat

Übersicht

Beschreibung

Docosyl caffeate is a natural product found in Halocnemum strobilaceum, Acer triflorum, and other organisms . It has been identified as a moderate antioxidant, significant anti-inflammatory, and potent elastase inhibitor (IC50=1.4 µg/mL) .

Molecular Structure Analysis

The molecular formula of Docosyl caffeate is C31H52O4 . The IUPAC name is docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate . The molecular weight is 488.7 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of Docosyl caffeate include a molecular weight of 488.7 g/mol, XLogP3 of 13.3, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 24 .Wissenschaftliche Forschungsanwendungen

Medizinische Präparate

Docosylcaffeat ist ein Derivat der Kaffeesäure und wird in medizinischen Präparaten verwendet . Es ist ein aktiver Bestandteil in bestimmten pharmazeutischen Zusammensetzungen, insbesondere solchen, die zur Behandlung von Geschwüren und Darmerkrankungen eingesetzt werden .

Behandlung von Geschwüren

Untersuchungen haben gezeigt, dass this compound zur Behandlung von Geschwüren eingesetzt werden kann . Es ist Teil einer phytochemischen Zusammensetzung, die von der Glycyrrhiza-Art stammt, die für ihre gastroprotektiven Eigenschaften bekannt ist .

Darmwandgesundheit

This compound ist auch vorteilhaft für die Darmwandgesundheit . Es trägt dazu bei, die Integrität der Darmwand zu erhalten, was für die allgemeine Darmgesundheit von entscheidender Bedeutung ist

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Docosyl caffeate is a caffeic acid ester that has been found to exhibit significant anti-inflammatory activity and moderate antioxidant activity . The primary targets of docosyl caffeate are likely to be the enzymes and biochemical pathways involved in inflammation and oxidation processes.

Mode of Action

It is known that docosyl caffeate exhibits potent elastase inhibitory activity . Elastase is an enzyme that breaks down elastin, a protein that gives tissues their elasticity. By inhibiting elastase, docosyl caffeate may help to reduce inflammation and protect tissues from damage.

Biochemische Analyse

Biochemical Properties

Docosyl caffeate has been found to show moderate antioxidant activity in DPPH and ABTS scavenging assays . It also exhibits significant anti-inflammatory activity

Cellular Effects

The effects of Docosyl caffeate on various types of cells and cellular processes are not yet fully known. Its antioxidant and anti-inflammatory properties suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exhibit potent elastase inhibitory activity, with an IC50 value of 1.4 micrograms per milliliter . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-35-31(34)25-23-28-22-24-29(32)30(33)27-28/h22-25,27,32-33H,2-21,26H2,1H3/b25-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWHMEMJBCLEBP-WJTDDFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

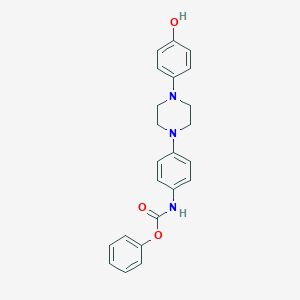

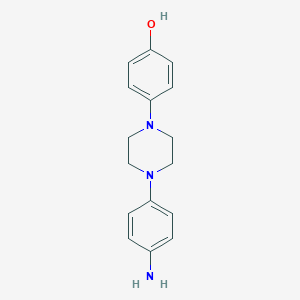

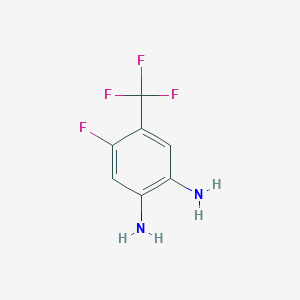

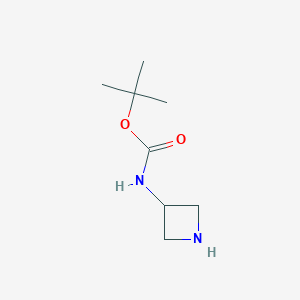

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)

![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)